![molecular formula C19H17F3N8 B609955 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine CAS No. 1394033-54-5](/img/structure/B609955.png)
4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine
Overview
Description
PF-05180999 is a phosphodiesterase 2A (PDE2A) inhibitor (IC50 = 1.6 nM). It is greater than 2000-fold selective for PDE2A over a panel of ten additional PDEs. PF-05180999 increases striatal, cortical, and hippocampal cGMP levels in mice in a dose-dependent manner. In vivo, it inhibits disruption of low frequency cortical δ oscillation induced by the NMDA antagonist MK-801 in rat brain when administered at a dose of 0.03 mg/kg. PF-05180999 (0.1 and 0.32 mg/kg) inhibits ketamine-induced increases in the number of working memory errors in a radial arm maze task in rats.
PF-05180999 is a potent and selective PDE2a inhibitor (PDE2a IC50 = 0.001 μM, 2000-fold selective over PDE10) with a reasonable free brain/plasma ratio in rats (0.5). PF-05180999 was evaluated for schizophrenia and migraine, but no further development has been reported since 2014.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds : This compound is utilized in the synthesis of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moiety. These compounds are confirmed through elemental analyses, spectral data, and alternative synthetic routes (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Reactivity with Nucleophiles : The reactivity of similar triazine compounds in reactions with nucleophiles has been studied. This includes the selective formation of monoamides through interaction with primary and secondary aliphatic amines, leading to the synthesis of various benzoxazepines and benzodiazepines (Sadchikova & Mokrushin, 2014).
Pharmacological Applications : Research indicates that fused derivatives of 1,2,4-triazines, including pyrazolo[5,1-c][1,2,4]triazine derivatives, are widely used as biologically active compounds with diverse pharmacological actions (Mironovich & Shcherbinin, 2014).
Antibacterial and Antifungal Activity : Novel synthesized compounds in this category have shown pronounced antibacterial and antifungal activity, with some demonstrating significant analgesic activity in animal models (El-Feky Has, 2015).
Anticancer and Antioxidant Agents : Some N-Acyl imidates reacting with derivatives like 5-amino pyrazole have led to the development of compounds with moderate anticancer activity and high antioxidant capacity (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Antiviral Activity : Certain derivatives have been investigated for their antiviral activity, particularly against HSV1 and HAV-MBB, with various synthesized heterocyclic compounds showing promise (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Central Nervous System Applications : This compound has been used in the development of a novel phosphodiesterase 2A PET ligand for central nervous system applications (Zhang et al., 2013).
Mechanism of Action
Target of Action
PF-05180999 is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A) . PDE2A is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are key secondary messengers in cells .
Mode of Action
PF-05180999 interacts with its target, PDE2A, by binding to it and inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels within cells . The elevated cGMP levels can then modulate various cellular processes by activating protein kinases and other downstream effectors .
Biochemical Pathways
The primary biochemical pathway affected by PF-05180999 is the cGMP signaling pathway. By inhibiting PDE2A, PF-05180999 prevents the breakdown of cGMP, leading to an increase in intracellular cGMP levels . This can affect various downstream processes, including the regulation of ion channels, cellular proliferation, and synaptic plasticity .
Pharmacokinetics
It is known that pf-05180999 is a small molecule, which typically allows for good absorption and distribution within the body
Result of Action
The inhibition of PDE2A by PF-05180999 leads to an increase in cGMP levels within cells . This can have various effects at the molecular and cellular level, depending on the specific cell type and the downstream effectors of cGMP in those cells. For example, in neurons, increased cGMP levels can enhance synaptic plasticity, which is crucial for learning and memory .
properties
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394033-54-5 | |
Record name | PF-05180999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-05180999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-05180999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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